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molecular formula C7H6ClF3N2 B162904 [2-Chloro-5-(trifluoromethyl)phenyl]hydrazine CAS No. 1869-22-3

[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine

Cat. No. B162904
M. Wt: 210.58 g/mol
InChI Key: PAPSYPXQNRTIRR-UHFFFAOYSA-N
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Patent
US06410737B1

Procedure details

A mixture of 3,4-dichlorobenzotrifluoride (48 g), hydrazine hydrate (65 g) and pyridine (240 g) was stirred and heated at 150° C. for 6 hours in an autoclave at a pressure of 4 bar. The cooled mixture was quenched with sodium hydroxide solution and the organic layer evaporated in vacuo. The residue was dissolved in diethyl ether, washed (water) and the ether evaporated to give 2-chloro-4-trifluoromethylphenylhydrazine and 2-chloro-5-trifluoromethylphenylhydrazine as a 95/5 mixture (36 g),
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
240 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:9]([F:12])([F:11])[F:10])[CH:5]=[CH:6][C:7]=1[Cl:8].O.[NH2:14][NH2:15]>N1C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[C:4]([C:9]([F:12])([F:11])[F:10])[CH:5]=[CH:6][C:7]=1[NH:14][NH2:15].[Cl:8][C:7]1[CH:6]=[CH:5][C:4]([C:9]([F:12])([F:11])[F:10])=[CH:3][C:2]=1[NH:14][NH2:15] |f:1.2|

Inputs

Step One
Name
Quantity
48 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)C(F)(F)F
Name
Quantity
65 g
Type
reactant
Smiles
O.NN
Name
Quantity
240 g
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooled mixture was quenched with sodium hydroxide solution
CUSTOM
Type
CUSTOM
Details
the organic layer evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in diethyl ether
WASH
Type
WASH
Details
washed (water)
CUSTOM
Type
CUSTOM
Details
the ether evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)C(F)(F)F)NN
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)C(F)(F)F)NN
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 36 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06410737B1

Procedure details

A mixture of 3,4-dichlorobenzotrifluoride (48 g), hydrazine hydrate (65 g) and pyridine (240 g) was stirred and heated at 150° C. for 6 hours in an autoclave at a pressure of 4 bar. The cooled mixture was quenched with sodium hydroxide solution and the organic layer evaporated in vacuo. The residue was dissolved in diethyl ether, washed (water) and the ether evaporated to give 2-chloro-4-trifluoromethylphenylhydrazine and 2-chloro-5-trifluoromethylphenylhydrazine as a 95/5 mixture (36 g),
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
240 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:9]([F:12])([F:11])[F:10])[CH:5]=[CH:6][C:7]=1[Cl:8].O.[NH2:14][NH2:15]>N1C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[C:4]([C:9]([F:12])([F:11])[F:10])[CH:5]=[CH:6][C:7]=1[NH:14][NH2:15].[Cl:8][C:7]1[CH:6]=[CH:5][C:4]([C:9]([F:12])([F:11])[F:10])=[CH:3][C:2]=1[NH:14][NH2:15] |f:1.2|

Inputs

Step One
Name
Quantity
48 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)C(F)(F)F
Name
Quantity
65 g
Type
reactant
Smiles
O.NN
Name
Quantity
240 g
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooled mixture was quenched with sodium hydroxide solution
CUSTOM
Type
CUSTOM
Details
the organic layer evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in diethyl ether
WASH
Type
WASH
Details
washed (water)
CUSTOM
Type
CUSTOM
Details
the ether evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)C(F)(F)F)NN
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)C(F)(F)F)NN
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 36 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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